4E-nonenoic acid

Description

General Context of Biologically Active Fatty Acids in Research

Fatty acids, essential components of cellular structures, are gaining increasing attention in scientific research for their diverse biological activities. nih.gov Beyond their role in energy storage, these molecules are crucial for various physiological processes. numberanalytics.com Unsaturated fatty acids, in particular, are of significant interest in nutrition and health sciences due to their involvement in numerous biological functions. mdpi.com They are key components of cell membranes, act as precursors for signaling molecules, and can influence gene expression. nih.govnumberanalytics.com Research has highlighted the positive impact of unsaturated fats on cardiovascular health, including their ability to lower harmful cholesterol levels and reduce the risk of heart disease. numberanalytics.comopentextbc.ca The study of fatty acid derivatives continues to uncover their potential in pharmaceuticals and as bioactive molecules, with some showing anti-inflammatory properties. ontosight.ai

Academic Significance of Unsaturated Fatty Acids in Biological Systems

Unsaturated fatty acids are indispensable to the normal functioning of all organisms. nih.gov Their presence is critical for maintaining the fluidity of cell membranes, which is essential for proper cellular function. numberanalytics.com The double bonds in their structure create "kinks" that prevent tight packing, keeping them liquid at room temperature and ensuring membrane flexibility. opentextbc.calibretexts.org Furthermore, they serve as foundational molecules for the synthesis of eicosanoids and other signaling molecules that regulate a wide array of bodily functions. numberanalytics.com Specific types, like omega-3 fatty acids, are vital for brain function, normal growth, and development. opentextbc.ca The biological effects of fatty acids are heavily dependent on the number of double bonds in their molecules, a modification process catalyzed by enzymes called fatty acid desaturases. nih.gov Research into these enzymes and the roles of unsaturated fatty acids is crucial for understanding and potentially treating chronic diseases such as cardiovascular disorders and diabetes. nih.gov

Classification and Nomenclature of Nonenoic Acid Isomers and Derivatives

Nonenoic acid and its derivatives represent a family of fatty acids with a nine-carbon chain. Their classification and nomenclature are determined by the presence, position, and configuration of double bonds and functional groups.

The primary distinction between nonenoic acid and nonanoic acid lies in their saturation. Nonanoic acid, also known as pelargonic acid, is a saturated fatty acid, meaning its nine-carbon chain contains only single covalent bonds between carbon atoms. ontosight.aiwikipedia.org This saturation results in a straight-chain structure. nih.govatamanchemicals.com In contrast, nonenoic acid is an unsaturated fatty acid, characterized by the presence of at least one double bond within its carbon chain. This structural difference significantly impacts their physical and chemical properties.

| Feature | Nonanoic Acid | Nonenoic Acid |

|---|---|---|

| Saturation | Saturated | Unsaturated |

| Carbon-Carbon Bonds | Single bonds only | Contains at least one double bond |

| Common Name | Pelargonic Acid | - |

| Natural Occurrence | Found in oil of pelargonium nih.govatamanchemicals.com | - |

The placement and geometry of the double bond, along with the addition of functional groups, give rise to various isomers and derivatives of nonenoic acid, each with unique properties and biological significance.

(E)-non-2-enoic acid : This is an α,β-unsaturated carboxylic acid, with the double bond located between the second and third carbon atoms. mdpi.com The "(E)" designation refers to the trans configuration of the substituents around the double bond. Its synthesis has been known for over a century, and its molecular structure has been a subject of study. mdpi.comresearchgate.net

4-hydroxy-2-nonenoic acid (HNA) : This derivative features a hydroxyl (-OH) group at the fourth carbon and a double bond between the second and third carbons. ontosight.ai It is a product of the oxidation of polyunsaturated fatty acids and is considered a bioactive compound. smolecule.com Research indicates it possesses anti-inflammatory, anti-oxidative, and neuroprotective properties. ontosight.ai It is also known to be a metabolite of 4-hydroxynonenal (B163490) (HNE), a marker of oxidative stress. mdpi.com The trans configuration of the double bond is crucial for its biological activity. ontosight.ai

Other Isomers and Derivatives : The nonenoic acid family includes other variations such as 3-Hydroxy-4(E)-nonenoic acid and 9-hydroxy-4(Z)-nonenoic acid, which differ in the position of the hydroxyl group and the stereochemistry of the double bond. lookchem.comlarodan.com Complex derivatives, like those with cyclopentyl rings, have also been investigated for their potential as therapeutic agents. ontosight.ai

| Compound Name | Key Structural Features | Noteworthy Research Findings |

|---|---|---|

| (E)-non-2-enoic acid | Double bond at C2-C3, trans configuration | Subject of structural determination studies mdpi.comresearchgate.net |

| 4-hydroxy-2-nonenoic acid | Hydroxyl group at C4, double bond at C2-C3 | Exhibits anti-inflammatory and neuroprotective properties ontosight.ai |

| 3-Hydroxy-4(E)-nonenoic acid | Hydroxyl group at C3, double bond at C4-C5, trans configuration | Identified as a distinct hydroxy fatty acid larodan.com |

| 9-hydroxy-4(Z)-nonenoic acid | Hydroxyl group at C9, double bond at C4-C5, cis configuration | Investigated for its chemical properties and synthesis lookchem.com |

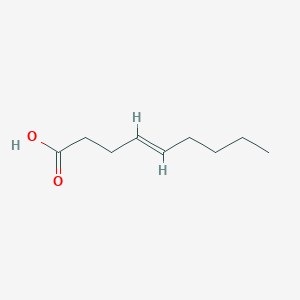

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

(E)-non-4-enoic acid |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5+ |

InChI Key |

HVCNEOVTZJYUAI-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCC(=O)O |

Canonical SMILES |

CCCCC=CCCC(=O)O |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 4e Nonenoic Acid and Derivatives

Endogenous Formation Pathways

Role in Lipid Peroxidation Cascade (specifically 4-hydroxy-2-nonenoic acid from 4-HNE)

The generation of 4-hydroxy-2-nonenoic acid (HNA) is intrinsically linked to the process of lipid peroxidation, a chain reaction initiated by the attack of reactive oxygen species (ROS) on polyunsaturated fatty acids (PUFAs). genox.comajrms.com This process leads to the formation of various reactive aldehydes, among which 4-hydroxy-2-nonenal (4-HNE) is a prominent and extensively studied product. genox.comphysiology.orgcaymanchem.com 4-HNE is a highly reactive α,β-unsaturated aldehyde that can readily interact with cellular macromolecules. genox.comlouisville.edu The subsequent oxidation of 4-HNE gives rise to the less toxic 4-hydroxy-2-nonenoic acid. mdpi.commdpi.comresearchgate.net

The primary precursors for the formation of 4-HNE, and consequently 4-hydroxy-2-nonenoic acid, are ω-6 polyunsaturated fatty acids. physiology.orgcaymanchem.commdpi.com Key examples include:

Arachidonic Acid (C20:4): This is a major precursor for 4-HNE formation. genox.comphysiology.orgnih.gov The peroxidation of arachidonic acid is a significant source of 4-HNE in biological systems. researchgate.netresearchgate.net

Linoleic Acid (C18:2): As another prevalent ω-6 PUFA, linoleic acid also serves as a key substrate for the generation of 4-HNE through lipid peroxidation. physiology.orgmdpi.comnih.gov

Cardiolipin: This mitochondrial-specific phospholipid, which is rich in linoleic acid, has been identified as a significant source of 4-HNE within mitochondria. mdpi.commdpi.com

The process begins with the abstraction of a hydrogen atom from a PUFA by a free radical, initiating a cascade of reactions that ultimately yield lipid hydroperoxides like 13-hydroperoxyoctadecadienoic acid (13-HpODE) from linoleic acid and 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid. physiology.org These hydroperoxides are unstable and can decompose to form 4-HNE. nih.gov

The conversion of the reactive aldehyde 4-HNE to the more stable carboxylic acid, 4-hydroxy-2-nonenoic acid, is a critical detoxification step mediated by specific enzymes.

Aldehyde Dehydrogenase (ALDH): ALDHs are the principal enzymes responsible for the oxidation of 4-HNE to 4-hydroxy-2-nonenoic acid. mdpi.commdpi.comresearchgate.net This enzymatic reaction is a major pathway for the detoxification of 4-HNE. physiology.org Several ALDH isozymes, including the mitochondrial ALDH2, play a significant role in this process. mdpi.comwikipedia.orgnih.gov Increased activity of ALDH2 has been shown to protect against cellular damage by efficiently clearing 4-HNE. wikipedia.orgnih.gov The oxidation of 4-HNE by ALDH is considered a non-toxic conversion. mdpi.comresearchgate.net

Cytochrome P450 (CYP): Certain cytochrome P450 enzymes have also been shown to catalyze the oxidation of 4-HNE to 4-hydroxy-2-nonenoic acid. louisville.edunih.gov For instance, studies have demonstrated that P450 enzymes can be involved in the monooxygenation of 4-HNE to its corresponding carboxylic acid. louisville.edu Specifically, Cyp2c29 in mice has been identified as contributing to the oxidative metabolism of 4-HNE. louisville.edu While ALDHs are considered the primary pathway, CYPs represent an alternative route for this conversion. nih.gov

Table 1: Key Enzymes in the Conversion of 4-HNE to 4-Hydroxy-2-Nonenoic Acid

| Enzyme Family | Specific Enzyme Examples | Role |

|---|---|---|

| Aldehyde Dehydrogenase (ALDH) | ALDH2 | Primary enzyme for oxidizing 4-HNE to 4-hydroxy-2-nonenoic acid. mdpi.comwikipedia.orgnih.gov |

| Cytochrome P450 (CYP) | Cyp2c29 (mouse) | Catalyzes the oxidative metabolism of 4-HNE. louisville.edu |

Other Biological Synthesis Routes (e.g., related to 8-methyl-nonenoic acid biosynthesis in Capsicum)

While the lipid peroxidation of ω-6 PUFAs is the primary route for endogenous 4-hydroxy-2-nonenoic acid formation, the biosynthesis of other nonenoic acid derivatives, such as 8-methyl-nonenoic acid in Capsicum (pepper) species, provides insight into alternative fatty acid synthesis pathways. 8-methyl-nonenoic acid is a crucial precursor for the synthesis of capsaicin (B1668287), the compound responsible for the pungency of chili peppers. acs.orgacs.orgnih.gov Its biosynthesis involves the condensation of a branched-chain fatty acid with vanillylamine. pnas.org

The synthesis of fatty acids, including branched-chain variants like 8-methyl-nonenoic acid, is dependent on the activity of key enzymes in the fatty acid synthase (FAS) complex. wikipedia.org

Ketoacyl Synthase (KAS): KAS enzymes are central to the fatty acid synthesis cycle, catalyzing the condensation reaction that elongates the acyl chain. wikipedia.orgnih.gov In the context of capsaicin biosynthesis, KAS is a crucial enzyme involved in the production of 8-methyl-nonenoic acid. acs.orgacs.org Studies have shown a correlation between the expression of the KAS gene and the levels of pungency in different Capsicum genotypes, highlighting the regulatory role of this enzyme in the synthesis of this specific nonenoic acid derivative. acs.orgacs.org The inhibition of KAS has been demonstrated to decrease the synthesis of 8-methyl-nonenoic acid and subsequently reduce capsaicin production. acs.orgacs.orgnih.gov

Table 2: Enzymes in Related Nonenoic Acid Biosynthesis

| Enzyme | Pathway | Function |

|---|---|---|

| Ketoacyl Synthase (KAS) | Capsaicin Biosynthesis | Catalyzes the formation of 8-methyl-nonenoic acid, a precursor to capsaicin. acs.orgacs.org |

Metabolic Fates and Biotransformation

Once formed, 4-hydroxy-2-nonenoic acid can undergo further metabolic transformations. The metabolism of its precursor, 4-HNE, is complex and leads to several products. The primary metabolic pathways for 4-HNE include:

Oxidation to 4-hydroxy-2-nonenoic acid (HNA) by ALDHs and CYPs. mdpi.commdpi.comnih.gov

Reduction to 1,4-dihydroxy-2-nonene (DHN) by alcohol dehydrogenases and aldo-keto reductases. mdpi.comoncotarget.com

Conjugation with glutathione (B108866) (GSH), catalyzed by glutathione-S-transferases (GSTs), to form various conjugates. mdpi.comnih.gov

The resulting 4-hydroxy-2-nonenoic acid itself can be further metabolized. For instance, it has been shown that cytochrome P450 can metabolize HNA to 9-hydroxy-HNA. researchgate.net Additionally, studies in astrocytes have identified other potential metabolites of HNE, such as γ-nonalactone and 4-oxo-nonanal, suggesting a complex and dose-dependent biotransformation process. acs.org The major metabolic transformations of HNE in the heart involve conjugation with glutathione and oxidation to 4-hydroxy-2-nonenoic acid. nih.gov

Table 3: Major Metabolic Fates of 4-Hydroxy-2-nonenal (HNE)

| Metabolic Pathway | Key Enzymes | Product(s) |

|---|---|---|

| Oxidation | Aldehyde Dehydrogenase (ALDH), Cytochrome P450 (CYP) | 4-Hydroxy-2-nonenoic acid (HNA) mdpi.commdpi.comnih.gov |

| Reduction | Alcohol Dehydrogenase (ADH), Aldo-keto Reductase (AKR) | 1,4-Dihydroxy-2-nonene (DHN) mdpi.comoncotarget.com |

| Glutathione Conjugation | Glutathione-S-Transferase (GST) | Glutathione conjugates (e.g., GS-HNE) mdpi.comnih.gov |

Table 4: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| 4E-nonenoic acid | |

| 4-hydroxy-2-nonenoic acid | HNA |

| 4-hydroxy-2-nonenal | 4-HNE |

| Polyunsaturated Fatty Acids | PUFAs |

| Arachidonic Acid | |

| Aldehyde Dehydrogenase | ALDH |

| Cytochrome P450 | CYP |

| 8-methyl-nonenoic acid | |

| Keto Acyl Synthase | KAS |

| Linoleic Acid | |

| Cardiolipin | |

| 13-hydroperoxyoctadecadienoic acid | 13-HpODE |

| 15-hydroperoxyeicosatetraenoic acid | 15-HpETE |

| Vanillylamine | |

| Capsaicin | |

| 1,4-dihydroxy-2-nonene | DHN |

| Glutathione | GSH |

| Glutathione-S-Transferases | GSTs |

| 9-hydroxy-HNA | |

| γ-nonalactone |

Oxidative and Reductive Metabolic Pathways

The primary oxidative metabolic pathway for this compound, like other fatty acids, is mitochondrial beta-oxidation. This catabolic process systematically shortens the fatty acid chain to produce energy in the form of acetyl-CoA, NADH, and FADH₂. However, the presence of a double bond at an even-numbered carbon (C4) in this compound requires a modified pathway involving auxiliary enzymes to resolve the non-standard intermediate.

As a fatty acid with an odd number of carbon atoms (C9), the final cycle of its beta-oxidation yields different products compared to even-chained fatty acids.

Detailed Research Findings:

The beta-oxidation of this compound begins with its activation in the cytoplasm and transport into the mitochondrial matrix.

Activation: this compound is first converted to its coenzyme A (CoA) derivative, 4-nonenoyl-CoA. This step is catalyzed by acyl-CoA synthetase and requires ATP.

First Beta-Oxidation Step and Complication: The first step of beta-oxidation, catalyzed by acyl-CoA dehydrogenase, introduces a double bond between the α (C2) and β (C3) carbons. In the case of 4-nonenoyl-CoA, this results in the formation of a nona-2,4-dienoyl-CoA intermediate. This conjugated diene is not a suitable substrate for the next enzyme in the standard pathway, enoyl-CoA hydratase.

Auxiliary Enzyme Pathway: To overcome this, two special enzymes are required:

2,4-Dienoyl-CoA Reductase: This enzyme uses NADPH to reduce the nona-2,4-dienoyl-CoA intermediate to trans-Δ³-enoyl-CoA. wikipedia.org

Enoyl-CoA Isomerase: This enzyme then isomerizes the trans-Δ³-enoyl-CoA to trans-Δ²-enoyl-CoA, which is a standard substrate that can re-enter the beta-oxidation spiral. wikipedia.org

Completion of Beta-Oxidation: Once converted to trans-Δ²-enoyl-CoA, the molecule undergoes the remaining steps of the beta-oxidation cycle (hydration, oxidation, and thiolysis). Because this compound is a nine-carbon fatty acid, the pathway proceeds for three full cycles, releasing three molecules of acetyl-CoA.

Final Products: The final thiolysis step cleaves the remaining three-carbon acyl-CoA, propionyl-CoA. quora.com Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle. quora.com

| Step | Substrate | Enzyme | Product(s) | Notes |

| Activation | This compound | Acyl-CoA Synthetase | 4-Nonenoyl-CoA | Occurs in the cytoplasm; requires ATP. |

| 1. Oxidation | 4-Nonenoyl-CoA | Acyl-CoA Dehydrogenase | Nona-2,4-dienoyl-CoA | Creates a conjugated diene intermediate. |

| 2. Reduction | Nona-2,4-dienoyl-CoA | 2,4-Dienoyl-CoA Reductase | trans-Δ³-Nonenoyl-CoA | Requires NADPH. wikipedia.org |

| 3. Isomerization | trans-Δ³-Nonenoyl-CoA | Enoyl-CoA Isomerase | trans-Δ²-Nonenoyl-CoA | Creates a standard beta-oxidation substrate. wikipedia.org |

| 4. Cycles 1-3 | trans-Δ²-Nonenoyl-CoA | Beta-oxidation enzymes | 3 Acetyl-CoA + Propionyl-CoA | Standard beta-oxidation proceeds, yielding energy and shortened acyl-CoA chains. |

| 5. Final Metabolism | Propionyl-CoA | Propionyl-CoA Carboxylase, etc. | Succinyl-CoA | Succinyl-CoA enters the citric acid cycle. quora.com |

Conjugation Pathways (e.g., Glutathione S-transferase (GST), Mercapturic Acid Conjugation)

Conjugation with glutathione (GSH), catalyzed by Glutathione S-transferases (GSTs), is a major detoxification pathway for a wide range of electrophilic compounds. This process is the first step in the formation of mercapturic acids, which are then excreted.

Detailed Research Findings:

A review of available scientific literature indicates that direct conjugation of this compound with glutathione is not a recognized or well-documented metabolic pathway. The primary substrates for GST-mediated conjugation in the context of lipid peroxidation products are α,β-unsaturated aldehydes, such as 4-hydroxy-2-nonenal (HNE). mdpi.comresearchgate.netnih.gov These molecules possess a strong electrophilic character at the β-carbon due to the electron-withdrawing effect of the adjacent aldehyde group, making them susceptible to nucleophilic attack by the thiol group of glutathione (a Michael addition). smolecule.com

This compound lacks this activating functional group adjacent to its double bond. The double bond between C4 and C5 is not sufficiently electrophilic to be a primary substrate for enzymatic conjugation with glutathione. Therefore, the metabolic fate of this compound is dominated by the oxidative pathways described in section 3.2.1, rather than by conjugation pathways.

| Pathway | Substrate Example (for comparison) | Reactivity Feature | Applicability to this compound | Conclusion |

| Glutathione Conjugation | 4-hydroxy-2-nonenal (HNE) | α,β-Unsaturated Aldehyde | Lacks required electrophilic center | Not a documented primary pathway. |

| Mercapturic Acid Formation | GSH-adducts of electrophiles | Follows initial GSH conjugation | Not applicable as initial step does not occur | Not a documented metabolic end-point. |

Degradation Mechanisms in Environmental Contexts (e.g., biodegradation in soil and water)

In environmental settings, this compound, as a fatty acid, is subject to microbial degradation. This process is a key factor in its environmental persistence and fate.

Detailed Research Findings:

Studies on the environmental fate of nonanoic acid (the saturated C9 analogue) and other fatty acids provide strong evidence for the biodegradation of this compound in both soil and aquatic environments. nih.govusda.govepa.gov Fatty acids are considered to be readily biodegradable. europa.eu

Soil: In soil, fatty acids are rapidly consumed by a wide variety of bacteria and fungi that use them as a carbon and energy source. usda.gov The principal mechanism of degradation under aerobic conditions is microbial beta-oxidation, the same fundamental pathway that occurs in mammalian mitochondria. europa.eu The dissipation of similar fatty acids in soil is rapid, with half-lives (DT50) of just a few days. europa.eu

Water: In aquatic systems, biodegradation is also a significant pathway. Studies on nonanoic acid using activated sludge inoculum show a high rate of total organic carbon removal, indicating efficient microbial degradation. nih.govatamanchemicals.com One study identified 2-nonenoic acid, an isomer of this compound, as a biodegradation metabolite of the pesticide chlorpyrifos (B1668852) by the bacterium Meiothermus silvanus, demonstrating the capacity of environmental microbes to process nonenoic acid structures. researchgate.net

Due to its chemical structure, this compound is not expected to undergo significant degradation through abiotic processes like hydrolysis or direct photolysis by sunlight. nih.gov Therefore, biodegradation is the primary mechanism for its removal from the environment.

| Environmental Compartment | Degradation Mechanism | Key Findings | Expected Fate of this compound |

| Soil | Microbial Biodegradation | Fatty acids are rapidly consumed by soil bacteria via beta-oxidation. usda.goveuropa.eu | Rapid degradation, serving as a microbial food source. |

| Water | Microbial Biodegradation | Studies with activated sludge show efficient removal of nonanoic acid. nih.govatamanchemicals.com | Readily biodegradable by aquatic microorganisms. |

| Atmosphere | Photolysis / Hydrolysis | Lacks functional groups for hydrolysis or light absorption >290 nm. nih.gov | Not expected to be a significant degradation pathway. |

Biological Activities and Mechanistic Research

Modulation of Cellular and Molecular Processes

The derivatives of 4-nonenoic acid, notably 4-hydroxy-2-nonenoic acid (HNA) and its precursor 4-hydroxy-2-nonenal (HNE), are deeply involved in the regulation of cellular and molecular pathways. These compounds are products of lipid peroxidation and are considered biomarkers of oxidative stress. nih.govnih.gov Their biological effects are concentration-dependent, exhibiting both protective and detrimental properties. oncotarget.comscispace.com

Influence on Oxidative Stress Responses

4-hydroxy-2-nonenoic acid and its related compounds are key players in the cellular response to oxidative stress. ontosight.ai HNE, which can be oxidized to HNA, is a highly reactive aldehyde that can modulate signaling pathways and protein activity, thereby influencing the cell's ability to cope with oxidative damage. nih.govnih.gov

A primary mechanism through which these compounds exert their anti-oxidative effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com

Under normal conditions, Nrf2 is kept inactive by binding to Keap-1. researchgate.net However, in the presence of electrophilic compounds like HNE, Keap-1 is modified, leading to the release and nuclear translocation of Nrf2. nih.govresearchgate.net This activation can also be initiated by various upstream kinases, such as p38MAPK, PKC, and ERK, which can be modulated by HNE. researchgate.net Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. nih.gov This leads to an enhanced cellular defense against oxidative stress. nih.govmdpi.com Studies have shown that HNE is known to activate the Nrf2 detoxification pathway. researchgate.net

The activation of the Nrf2 pathway by HNE leads to the upregulation of several Phase II detoxification enzymes, providing cellular protection against oxidative damage. nih.gov

Table 1: Nrf2-Activated Phase II Detoxification Enzymes

| Enzyme/Protein | Function | Reference |

| Aldo-keto reductases (AKRs) | Detoxify aldehydes and ketones. | nih.gov |

| γ-glutamylcysteine ligase (GCL) | Rate-limiting enzyme in glutathione (B108866) synthesis. | nih.govmdpi.com |

| Glutathione peroxidase (GPX) | Reduces hydrogen peroxide and lipid hydroperoxides. | nih.gov |

| Glutathione-S-transferase (GST) | Catalyzes the conjugation of glutathione to electrophilic compounds. | nih.gov |

| NADPH quinone oxidoreductase 1 (NQO1) | Detoxifies quinones and their derivatives. | nih.gov |

| Heme oxygenase 1 (HO-1) | Catalyzes the degradation of heme to produce antioxidant biliverdin. | nih.gov |

| Thioredoxin (Trx) | Reduces oxidized proteins. | nih.gov |

| Thioredoxin reductase (TrxR) | Reduces oxidized thioredoxin. | nih.gov |

The cellular antioxidant defense system includes enzymes like superoxide (B77818) dismutase (SOD) and catalase. mdpi.com SOD converts superoxide radicals into hydrogen peroxide and oxygen, while catalase detoxifies hydrogen peroxide into water and oxygen. mdpi.comkuleuven.be Research indicates that antioxidant enzymes such as catalase and superoxide dismutase can lead to a significant decrease in lipid peroxidation products like HNE. nih.gov The interaction is often indirect; for instance, HNE can induce oxidative stress, which in turn upregulates the expression of these protective enzymes via pathways like Nrf2. researchgate.net

Anti-inflammatory Effects

Derivatives of 4-nonenoic acid, including HNA and HNE, have demonstrated complex, often concentration-dependent, roles in inflammation. nih.govsmolecule.com Some nonanoic acid derivatives have been investigated for their potential anti-inflammatory properties. ontosight.aiontosight.aijournalcps.comresearchgate.net The primary mechanism for these effects often involves the modulation of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. nih.govnih.gov

At certain concentrations, HNE can inhibit the activation of NF-κB, leading to anti-inflammatory effects. nih.gov For example, HNE-induced inhibition of NF-κB has been shown to prevent the production of the pro-inflammatory cytokine IL-6. nih.gov This inhibition can occur through the formation of adducts with IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB. nih.gov Conversely, other studies have shown that HNE can also activate NF-κB, leading to a pro-inflammatory response, highlighting its dual regulatory role. nih.govnih.gov

Neuroprotective Research

Research into the neuroprotective potential of 4-hydroxy-2-nonenoic acid is an emerging area. ontosight.ai Its precursor, HNE, is a neurotoxic product of lipid peroxidation, and its detoxification to HNA by aldehyde dehydrogenases (ALDHs) is considered a crucial neuroprotective mechanism. nih.govnih.gov The enzyme ALDH2, in particular, plays a significant role in metabolizing HNE in the brain. mdpi.com

Elevated levels of 4-hydroxy-trans-2-nonenal (HNE) and its protein adducts are found in the brains of individuals with neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govnih.govtandfonline.compsu.edu This suggests a pathological role for this aldehyde in these conditions. tandfonline.com The toxicity of HNE in the central nervous system is linked to its ability to modify cellular components and deplete glutathione. tandfonline.com The metabolism of HNE to the less reactive 4-hydroxy-trans-2-nonenoic acid is therefore a critical detoxification pathway in the brain. nih.govtandfonline.com Consequently, elevated concentrations of 4-hydroxy-trans-2-nonenoic acid have also been observed in patients with Alzheimer's and Parkinson's disease, where it may act as a receptor ligand. mdpi.com

Interactions with Specific Protein Targets and Cellular Pathways (e.g., by nonanoic acid derivatives)

The biological activities of nonanoic acid and its derivatives are often rooted in their interactions with cellular membranes and specific proteins, which in turn modulate key cellular pathways. While the precise targets of 4E-nonenoic acid are not well-defined, research on related molecules provides significant insight.

A highly reactive unsaturated aldehyde derived from lipid peroxidation, 4-hydroxy-2-nonenal (4-HNE), is known to covalently modify proteins, thereby altering their function. acs.org 4-HNE targets proteins by forming adducts with cysteine, lysine, and histidine residues. nih.gov This interaction can lead to the inactivation or dysfunction of critical proteins and enzymes. nih.gov Key signaling proteins affected by 4-HNE include IκB kinase (IKK) and Keap1, which are involved in the NF-κB and Nrf2 pathways, respectively. acs.org By modifying these proteins, 4-HNE can influence gene expression related to antioxidant responses, inflammation, and cell proliferation. acs.org Furthermore, 4-HNE has been shown to impact the activity of c-Jun NH2-terminal kinase (JNK) and p38 mitogen-activated protein kinases (p38 MAPK), which are central to stress response signaling. physiology.org Mitochondria are also a prominent target, with 4-HNE adducts forming on key proteins of the electron transport chain, leading to mitochondrial dysfunction and potentially triggering apoptosis. nih.govphysiology.orgmdpi.com

Other derivatives, such as 8-methyl nonanoic acid, are suggested to act as selective activators for peroxisome proliferator-activated receptor-gamma (PPARγ), a crucial regulator of lipid metabolism. nih.gov This interaction may also involve the AMP-activated protein kinase (AMPK) pathway, which plays a role in inhibiting the synthesis of new fatty acids. nih.gov More broadly, nonanoic acid itself is hypothesized to merge with the lipid bilayer of cell membranes, causing perturbations that affect the function and activity of membrane-bound proteins. researchgate.net

Antimicrobial Research Activities

Nonanoic acid has demonstrated a broad spectrum of antimicrobial activities, which have been the subject of considerable research.

Antibacterial Effects (e.g., nonanoic acid and derivatives against Gram-positive bacteria, Propionibacterium acnes, Staphylococcus epidermidis)

Nonanoic acid and its derivatives exhibit notable antibacterial properties, particularly against Gram-positive bacteria. The dicarboxylic acid form, nonanedioic acid (azelaic acid), is effective against skin bacteria such as Propionibacterium acnes (now known as Cutibacterium acnes) and Staphylococcus epidermidis. atamanchemicals.comatamanchemicals.com The primary mechanism of action is believed to be the inhibition of microbial cellular protein synthesis. atamanchemicals.comatamanchemicals.com Methyl-branched derivatives of nonanoic acid have also been found to be effective antibacterial agents, showing greater activity against Gram-positive bacteria compared to Gram-negative strains. researchgate.net

Antibacterial Activity of Nonanoic Acid and Its Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect | Proposed Mechanism of Action | Reference |

|---|---|---|---|---|

| Nonanedioic Acid (Azelaic Acid) | Propionibacterium acnes | Bactericidal | Inhibition of microbial cellular protein synthesis | atamanchemicals.comatamanchemicals.com |

| Nonanedioic Acid (Azelaic Acid) | Staphylococcus epidermidis | Bactericidal | Inhibition of microbial cellular protein synthesis | atamanchemicals.comatamanchemicals.com |

| Methyl-branched Nonanoic Acid | Gram-positive bacteria | Antibacterial activity | Not specified | researchgate.net |

Antifungal Properties (e.g., nonanoic acid against Moniliophthora roreri and Colletotrichum perniciosa)

Nonanoic acid is a potent inhibitor of fungal pathogens that affect economically important crops. Research has highlighted its efficacy against the cacao pathogens Moniliophthora roreri, the cause of frosty pod rot, and Moniliophthora perniciosa (often cited by its synonym Crinipellis perniciosa), which causes witches' broom disease. nih.govresearchgate.netatamanchemicals.com Nonanoic acid, which can be naturally produced by the biocontrol fungus Trichoderma harzianum, is highly inhibitory to both spore germination and mycelial growth of these pathogens. researchgate.netfrontiersin.org Notably, the mycelial growth of the pathogens is comparatively less sensitive to nonanoic acid than spore germination. nih.govresearchgate.net

Inhibitory Effect of Nonanoic Acid on Cacao Pathogens

| Pathogen | Activity Measured | Concentration for 75% Inhibition | Reference |

|---|---|---|---|

| Moniliophthora roreri | Spore Germination | 0.09 µM | researchgate.net |

| Moniliophthora roreri | Mycelial Growth | 0.62 µM | researchgate.net |

| Moniliophthora perniciosa | Spore Germination | 0.92 µM | researchgate.net |

| Moniliophthora perniciosa | Mycelial Growth | 151 µM | researchgate.net |

Antialgal Effects (e.g., nonanoic acid on Microcystis aeruginosa)

Nonanoic acid is recognized as a potent allelochemical with strong antialgal properties against the cyanobacterium Microcystis aeruginosa, a common agent of harmful algal blooms. repec.orgnih.gov The inhibitory effects are concentration-dependent, with higher concentrations of nonanoic acid leading to greater inhibition of algal growth. repec.org The mode of action is attributed to its lipophilic nature, which allows it to quickly penetrate plant tissue and disrupt the integrity and permeability of the cell membrane. europa.eu Studies show that the growth of M. aeruginosa is significantly inhibited within the first few days of exposure to nonanoic acid. nih.gov

Environmental Factors Modulating Antialgal Activity (pH, temperature, light intensity, nitrogen, phosphorus)

The efficacy of nonanoic acid as an algaecide is influenced by various environmental factors. Research demonstrates that its inhibitory effect on M. aeruginosa is more pronounced under specific conditions. repec.org Generally, its activity is enhanced in more acidic water and at cooler temperatures. repec.orgjst.go.jp Nutrient levels also play a role in its effectiveness. repec.org

Environmental Factors Modulating the Antialgal Activity of Nonanoic Acid on M. aeruginosa

| Environmental Factor | Condition for More Pronounced Inhibition | Reference |

|---|---|---|

| pH | 5.5 | repec.org |

| Temperature | 15°C | repec.org |

| Light Intensity | Unaffected by increased intensity | repec.org |

| Nitrogen | 0.75 mg/L | repec.org |

| Phosphorus | 2 mg/L | repec.org |

Effects on Extracellular Organic Matter Release

A direct consequence of nonanoic acid's disruptive effect on the cell membrane of M. aeruginosa is cell death and the subsequent release of intracellular contents into the surrounding water. repec.org This release significantly increases the concentration of dissolved organic carbon. researchgate.net The extracellular organic matter released has been identified as consisting primarily of aromatic compounds and proteins. repec.orgscilit.com

Herbicidal Research Applications

Scientific inquiry into the herbicidal properties of C9 fatty acids has primarily focused on nonanoic acid, also known as pelargonic acid. There is currently a lack of available scientific literature specifically identifying this compound as an active herbicidal agent. The following sections detail the herbicidal characteristics consistently attributed to nonanoic acid.

Mechanism of Action as a Herbicide (e.g., non-selective burn-down of green tissues)

The herbicidal activity associated with C9 fatty acids is characterized by a non-selective, contact-based mechanism that results in the rapid burn-down of green plant tissues. This action is attributed to nonanoic acid (pelargonic acid). atamanchemicals.comatamankimya.comatamankimya.com The ammonium (B1175870) salt of nonanoic acid, in particular, is used as a contact herbicide. atamanchemicals.comwikipedia.org Its mode of action involves stripping the waxy cuticle of the plant, which leads to cell disruption, leakage of cellular contents, and subsequent death by desiccation. atamanchemicals.comatamankimya.comatamankimya.com This process is fast-acting, with visible damage to plants often occurring within hours of application. atamanchemicals.com The herbicidal effect is non-systemic, meaning it only damages the plant parts it directly contacts and is not translocated through woody tissues. atamanchemicals.comeuropa.eu

Environmental Profile in Herbicide Use (non-persistence, biodegradability)

The environmental profile of C9 fatty acid herbicides is a key aspect of their use, with research highlighting the characteristics of nonanoic acid. Nonanoic acid is noted for its favorable environmental profile, characterized by non-persistence and ready biodegradability. europa.euatamankimya.comsolubilityofthings.com Studies on its dissipation in soil indicate it breaks down rapidly. europa.eu This rapid decomposition into substances like carbon dioxide and water means it does not accumulate or leave residual effects in the soil, minimizing its environmental impact. atamanchemicals.comatamankimya.com This allows for applications such as soil cleaning before sowing or transplanting. atamankimya.com

Other Biological Activities under Investigation

While the user requested information on other biological activities of this compound, the available research primarily attributes the following activities to the related C9 compounds nonanoic acid and nonanedioic acid.

Antifeedant Activity

Research into the antifeedant properties of C9 fatty acids has identified nonanoic acid as an active compound. atamankimya.comnih.govebi.ac.uk It has been shown to possess strong antifeedant activity against insects such as the large pine weevil, Hylobius abietis. ebi.ac.uk This activity suggests a role for nonanoic acid as a feeding deterrent, preventing pests from feeding on treated plants. atamankimya.comebi.ac.uk

Role in Plant Defense Responses (e.g., salicylic (B10762653) acid accumulation induced by nonanedioic acid)

The role of C9 fatty acids in plant defense signaling, specifically the induction of salicylic acid, is attributed to nonanedioic acid (also known as azelaic acid). atamanchemicals.comwikipedia.org In plants, nonanedioic acid acts as a "distress flare" following infection. atamanchemicals.comwikipedia.org It functions as a crucial signal that triggers the accumulation of salicylic acid, a key phytohormone that mediates systemic acquired resistance (SAR), a long-lasting, broad-spectrum plant defense response. atamanchemicals.comwikipedia.orgoup.com The precursor to this activity is identified as 9-oxo nonanoic acid. oup.com There is no current evidence to suggest this compound performs this signaling function.

Modulation of Sebum Production and Keratolytic Effects (related to nonanedioic acid)

The modulation of sebum and keratolytic effects are well-documented properties of nonanedioic acid (azelaic acid), not this compound. atamanchemicals.com Nonanedioic acid possesses keratolytic and comedolytic properties, meaning it helps to normalize the growth of skin cells and unclog pores. atamanchemicals.comatamanchemicals.com It achieves this by reducing the thickness of the outermost layer of the skin (stratum corneum) and decreasing the production of keratin (B1170402), a protein that can block pores. atamanchemicals.comgeeksforgeeks.org While early research considered a possible link to sebum reduction, studies have shown that topical application of nonanedioic acid does not significantly change the quantity of sebum production. medicaljournalssweden.se Its effectiveness in skin treatments is also linked to its antibacterial and anti-inflammatory properties. atamanchemicals.comatamanchemicals.com

Interactive Data Table: Biological Activities of C9 Fatty Acids

| Compound Name | Biological Activity | Mechanism of Action | Key Research Findings |

| Nonanoic Acid (Pelargonic Acid) | Herbicidal | Non-selective contact herbicide; strips waxy cuticle causing cell leakage and desiccation. atamanchemicals.comatamankimya.com | Rapid burn-down of green tissues; biodegradable and non-persistent in soil. atamanchemicals.comatamankimya.com |

| Nonanoic Acid (Pelargonic Acid) | Antifeedant | Deters feeding in insects. ebi.ac.uk | Active against pests like the pine weevil Hylobius abietis. ebi.ac.uk |

| Nonanedioic Acid (Azelaic Acid) | Plant Defense Signal | Induces accumulation of salicylic acid, a key defense hormone. atamanchemicals.comwikipedia.org | Acts as a "distress flare" to trigger Systemic Acquired Resistance (SAR). atamanchemicals.comwikipedia.orgoup.com |

| Nonanedioic Acid (Azelaic Acid) | Keratolytic Effects | Reduces thickness of stratum corneum and normalizes keratin production. atamanchemicals.comatamanchemicals.com | Used in dermatological applications to unclog pores and reduce inflammation. atamanchemicals.comgeeksforgeeks.org |

| Nonanedioic Acid (Azelaic Acid) | Sebum Modulation | Does not significantly alter the quantitative production of sebum. medicaljournalssweden.se | Possesses antibacterial and anti-inflammatory properties beneficial for skin. atamanchemicals.com |

Inhibition of Tyrosinase Activity (related to nonanedioic acid)

While direct studies on the tyrosinase inhibitory effects of this compound are not extensively documented, significant research has been conducted on the related dicarboxylic acid, nonanedioic acid, also known as azelaic acid. wikipedia.org This research provides a framework for understanding how C9 fatty acids might interact with tyrosinase, a key enzyme in melanin (B1238610) synthesis. wikipedia.orgtheskinimalist.blog

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway that produces melanin, the pigment responsible for coloration in skin, hair, and eyes. nih.govactiveconceptsllc.com The overproduction of melanin can lead to hyperpigmentation disorders. theskinimalist.blogmdpi.com Molecules that can inhibit tyrosinase activity are therefore of significant interest for dermatological and cosmetic applications. wikipedia.orgsciencebiology.org

Nonanedioic acid (azelaic acid) has been identified as a competitive inhibitor of tyrosinase. wikipedia.orgatamanchemicals.comjddonline.com This mechanism involves the acid molecule binding to the active site of the enzyme, thereby preventing the natural substrate, tyrosine, from binding and undergoing conversion. atamanchemicals.compatsnap.com By competitively inhibiting tyrosinase, nonanedioic acid effectively reduces the synthesis of melanin. wikipedia.orgatamanchemicals.com This property is the basis for its use in treating skin pigmentation issues like melasma and post-inflammatory hyperpigmentation. wikipedia.orgtheskinimalist.blog Some in vitro studies have reported that nonanedioic acid, particularly in combination with other agents like zinc sulfate (B86663), can be a potent inhibitor of 5α-reductase as well. wikipedia.orgatamanchemicals.com

The inhibitory action of nonanedioic acid on tyrosinase is reversible. jddonline.com Beyond competitive inhibition, its mechanism is also thought to involve the inhibition of mitochondrial enzymes and DNA synthesis, which can induce cytotoxic effects on melanocytes at high concentrations. atamanchemicals.com

Potential as a Biochemical Adjuvant (e.g., anti-tuberculosis adjuvant potential of fatty acids including nonanoic acid)

The emergence of multidrug-resistant tuberculosis (TB) has spurred research into new therapeutic strategies, including the use of biochemical adjuvants to enhance the efficacy of existing antibiotics. mdpi.combiomedpharmajournal.org Fatty acids, including the C9 saturated fatty acid nonanoic acid, have shown potential in this area. mdpi.comresearchgate.net

Research investigating the anti-mycobacterial activity of compounds from oil palm fruit identified nonanoic acid as a promising agent. mdpi.comepa.gov In vitro studies against Mycobacterium tuberculosis H37Ra demonstrated that while nonanoic acid itself has a minimum inhibitory concentration (MIC) of 50 µg/mL, its true potential may lie in its ability to work alongside first-line anti-TB drugs. mdpi.com

Detailed findings from these studies include:

Additive Effects: When combined with streptomycin (B1217042), nonanoic acid exhibited an additive effect, reducing the MIC of both compounds. mdpi.com The fractional inhibitory concentration (FIC) index was 0.625, signifying an additive interaction. mdpi.com

Enhanced Activity: The combination of nonanoic acid and streptomycin resulted in an 8-fold increase in the activity of nonanoic acid and a 2-fold increase for streptomycin. mdpi.com Similarly, combinations with isoniazid (B1672263) led to a 16-fold increase in isoniazid's activity. mdpi.com

Bactericidal Action: Time-kill assays showed that the combination of nonanoic acid (at 50 µg/mL) and streptomycin (at 1.56 µg/mL) was bactericidal, killing 99% of the M. tuberculosis H37Ra population within 7 days. mdpi.comresearchgate.net This was a significant increase compared to the 87% killing rate by streptomycin alone. researchgate.net

Mechanism of Action: The adjuvant effect of nonanoic acid is believed to stem from its ability to traverse the lipophilic, mycolic acid-rich cell wall of mycobacteria. researchgate.net Electron microscopy revealed that treatment with nonanoic acid caused structural damage to the bacterial cell wall, leading to the leakage of cellular components. mdpi.comresearchgate.net

These findings suggest that fatty acids like nonanoic acid could serve as valuable adjuvants in tuberculosis treatment, potentially resensitizing resistant bacterial strains to existing drugs by disrupting the protective cell wall. mdpi.com

Data Tables

Table 1: Adjuvant Activity of Nonanoic Acid against Mycobacterium tuberculosis H37Ra

| Drug Combination | Fractional Inhibitory Concentration (FIC) Index | Outcome | Fold Increase in Drug Activity |

|---|---|---|---|

| Nonanoic acid + Streptomycin | 0.625 | Additive | 8-fold (Nonanoic acid), 2-fold (Streptomycin) |

| Nonanoic acid + Isoniazid | Not specified | Additive | 16-fold (Isoniazid) |

| Decanoic acid + Rifampicin | 0.750 | Additive | Not specified |

| Decanoic acid + Isoniazid | Not specified | Additive | 16-fold (Isoniazid) |

Data sourced from Chong et al., 2021. mdpi.com

Table 2: Time-Kill Assay of Nonanoic Acid and Streptomycin against M. tuberculosis H37Ra

| Treatment | Bacterial Kill Rate (Day 7) |

|---|---|

| Nonanoic acid + Streptomycin | 99% |

| Streptomycin alone | 87% |

Data sourced from Chong et al., 2021 and associated research diagrams. mdpi.comresearchgate.net

Synthetic Chemistry and Chemical Derivatization of 4e Nonenoic Acid and Analogs

Total Synthesis Approaches for Specific Isomers and Derivatives

The precise chemical structure, including stereochemistry, of nonenoic acid derivatives is critical to their function. Therefore, chemists have developed various synthetic strategies to control the geometry of double bonds and the stereochemistry of chiral centers.

A straightforward, one-step synthesis of 4-hydroxy-2E-nonenoic acid (4-HNA) has been achieved using a cross-metathesis reaction. nih.gov This method involves the reaction of commercially available octen-3-ol with acrolein, catalyzed by a ruthenium-based catalyst like the Grubbs second-generation catalyst. nih.govbibliotekanauki.pl This approach is efficient and has been extended to synthesize other 4-hydroxy-2E-enals of varying chain lengths. nih.gov The reaction is completed in a single cross-metathesis step, providing an expeditious route to 4-HNA and related compounds. researchgate.net

The use of enantiomerically pure starting materials in this reaction allows for the preparation of specific stereoisomers of the final product. For instance, by using enantiomers of oct-1-en-3-ol, which can be obtained through enzymatic resolution with Candida antarctica lipase, researchers have synthesized both the (R)- and (S)-enantiomers of 4-hydroxy-2E-nonenal (HNE) with high optical purity and good chemical yields. bibliotekanauki.pl This demonstrates the power of combining biocatalysis with chemical synthesis to achieve stereoselectivity.

The Knoevenagel condensation is a versatile and widely used method for the synthesis of α,β-unsaturated carboxylic acids, including (E)-non-2-enoic acid. mdpi.com This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine. mdpi.comsci-hub.se

A modified Knoevenagel condensation, sometimes referred to as the Doebner–Knoevenagel reaction, has been optimized to produce (E)-α,β-unsaturated carboxylic acids with high yields and excellent stereocontrol under mild conditions. researchgate.net For the synthesis of (E)-non-2-enoic acid, heptanal (B48729) is reacted with malonic acid in pyridine. mdpi.com The reaction is stirred for an extended period at room temperature to ensure completion. mdpi.com This method is advantageous due to its simplicity and the high purity of the resulting product. mdpi.com

Researchers have also explored variations of this reaction to improve yields and stereoselectivity. For instance, using dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) as the solvent and piperidinium (B107235) acetate (B1210297) as the catalyst at elevated temperatures has been shown to produce (E)-alk-3-enoic acids in high yields (85–90%) and with excellent stereoselectivity (98–99%). psu.edu

| Reaction | Reactants | Catalyst/Solvent | Product | Yield | Ref |

| Knoevenagel Condensation | Heptanal, Malonic Acid | Pyridine | (E)-non-2-enoic acid | High | mdpi.com |

| Modified Knoevenagel | Aldehyde, Malonic Acid | Piperidinium acetate/DMSO | (E)-alk-3-enoic acid | 85-90% | psu.edu |

Achieving stereoselectivity is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different biological effects. bibliotekanauki.pl For nonenoic acids and their derivatives, stereoselectivity pertains to both the configuration of the carbon-carbon double bond (E/Z isomerism) and the chirality of any stereocenters.

As mentioned previously, the combination of enzymatic resolution and chemical synthesis is a powerful tool for obtaining enantiomerically pure compounds. bibliotekanauki.pl The kinetic resolution of racemic alcohols using lipases, such as Candida antarctica lipase, can provide access to chiral building blocks that can then be used in subsequent stereoselective reactions. bibliotekanauki.pl

The Knoevenagel condensation, particularly under modified conditions, has been shown to be highly stereoselective, yielding predominantly the (E)-isomer of α,β-unsaturated carboxylic acids. researchgate.netpsu.edu The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. psu.edu

Furthermore, advanced synthetic strategies are employed for complex nonenoic acid derivatives with multiple stereocenters. These methods often involve multi-step syntheses utilizing chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool to ensure the correct three-dimensional arrangement of atoms. ontosight.ai

The quest for more efficient, selective, and environmentally friendly synthetic methods continues to drive the development of novel pathways for producing nonenoic acids and their analogs. One such innovative approach is the one-pot hydroformylation/decarboxylative Knoevenagel reaction sequence. researchgate.net This method combines a regioselective hydroformylation at room temperature and ambient pressure with a modified Doebner–Knoevenagel reaction to synthesize (E)-α,β-unsaturated carboxylic acids in good yields and with excellent regio- and stereocontrol. researchgate.net

Another area of development involves the use of hypervalent iodine compounds. A novel synthesis of 4-imidazolidinones, which can be considered derivatives of amino acids, has been developed using ethynyl (B1212043) benziodoxolones. gifu-pu.ac.jp This reaction proceeds through a double Michael-type addition, representing a new reaction mode for these hypervalent iodine reagents. gifu-pu.ac.jp

The pyrolysis of ω-cyano nonenoic acid precursors, derived from cyclohexanone (B45756) and acrylonitrile, offers a pathway to ω-functionalized nonanoic acids. researchgate.net Under optimized conditions, this method can yield products with high regioisomeric purity. researchgate.net

These examples highlight the ongoing efforts to create innovative synthetic routes that offer advantages in terms of efficiency, selectivity, and the ability to generate novel molecular structures for biological evaluation.

Chemical Derivatization and Analog Generation

Chemical derivatization of the parent 4E-nonenoic acid structure is essential for exploring structure-activity relationships and improving pharmacokinetic properties. Esterification is a common and straightforward method for such modifications.

Esterification of nonenoic acids, particularly to form methyl esters, is a frequently employed derivatization. chemicalbook.com Methyl nonanoate, the methyl ester of nonanoic acid, can be synthesized by heating pelargonic acid (nonanoic acid) with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, followed by purification. chemicalbook.com Another method involves the hydrogenation of methyl 1,5-octadien-carboxylate using a palladium chloride catalyst in methanol. chemicalbook.com

Esterification can also be achieved under milder conditions. For example, the reaction of 8-nonenoic acid with various alcohols in the presence of Amberlyst 15, a solid acid catalyst, produces the corresponding alkyl 8-nonenoates. dss.go.th This method is convenient as the catalyst can be easily removed by filtration. dss.go.th

In the context of biodiesel production, the esterification of free fatty acids to their methyl esters is a key step. While this typically requires an excess of methanol and an acid catalyst, alternative methods are being explored. whiterose.ac.uk

Functional Group Modifications (e.g., sulfophenyl esters)

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal carboxylic acid and the carbon-carbon double bond at the C4 position. researchgate.net These sites allow for a variety of chemical transformations to produce novel derivatives with tailored properties. Modifications can be aimed at altering polarity, reactivity, or biological activity.

A key example of functional group modification is the conversion of the carboxylic acid moiety into an ester. pressbooks.pub Among these, sulfophenyl esters represent a class of derivatives that introduce a highly polar sulfonate group, significantly altering the amphiphilic character of the parent molecule. ontosight.ai The synthesis of sulfophenyl esters of fatty acids, such as sodium 4-sulfophenyl esters, generally involves the reaction of the fatty acid with a sulfonated phenol (B47542) in the presence of a coupling agent or via an activated intermediate like an acid chloride. A related class of compounds, thiosulfoesters, can also be synthesized. For instance, various S-esters of 4-acylaminobenzenethiosulfoacid have been prepared and characterized for their antimicrobial properties. nih.gov

The general approach for synthesizing sulfophenyl esters from a fatty acid involves activating the carboxyl group and then reacting it with a hydroxyl-substituted sulfonic acid salt, such as sodium 4-hydroxybenzenesulfonate. The reaction solvent and temperature are critical parameters that need optimization to ensure high conversion and yield. google.com.na In some processes, sulfolane (B150427) is used as a solvent, and the product can be isolated via filtration at elevated temperatures. google.com.na

Beyond esterification, the carboxyl group can be transformed into a range of other functional groups, including alcohols, amines, and amides. researchgate.netcsic.es The double bond offers another site for modification, such as through epoxidation, hydrogenation, or addition reactions, further expanding the library of accessible derivatives. researchgate.net

Synthesis of Branched-Chain Nonanoic Acid Derivatives

Introducing alkyl branches onto the nonanoic acid backbone can significantly influence its physical properties and biological activity. Several synthetic strategies exist for producing these branched-chain derivatives.

One common approach is through the alkylation of malonic esters or via Grignard reactions. For example, the synthesis of 8-methyl nonanoic acid, a precursor to capsaicin (B1668287), has been achieved through microbial fermentation processes using genetically modified E. coli strains. google.comgoogle.com These bio-catalytic routes can offer high selectivity for specific isomers.

Chemical synthesis provides more general access to a variety of branched structures. The reaction of organocuprates with epoxides of fatty acid esters is one such method. For instance, reacting the epoxide of methyl oleate (B1233923) with organocuprates like lithium dimethylcuprate (Li(CH₃)₂Cu) can introduce a methyl branch onto the fatty acid chain, yielding branched-chain hydroxyfatty acid esters. csic.es While this specific example starts from an 18-carbon chain, the principle can be adapted to shorter-chain epoxides to generate branched nonanoic acid precursors.

Another strategy involves building the branched chain from smaller fragments. For example, various methyl-branched nonanoic acids have been synthesized for research purposes, such as investigating their antimicrobial properties. researchgate.net Palladium-catalyzed reactions have been explored for nonanoic acid derivatives, though yields can be low, indicating that branching may add steric hindrance and complicate reactivity.

Table 1: Examples of Synthesized Branched-Chain Nonanoic Acid Derivatives

| Derivative Name | Synthetic Method Highlight | Starting Material (Example) | Reference |

|---|---|---|---|

| 8-Methyl Nonanoic Acid | Microbial Fermentation | Glucose or Isobutyric Acid | google.comgoogle.com |

| 2,4,6-Trimethyl-nonanoic Acid | Grignard Reactions / Malonic Ester Alkylation | Not specified | |

| Methyl-branched n-nonanoic acids | General Synthesis | Not specified | researchgate.net |

Lactone Formation (e.g., 2,3-dimethyl-4-hydroxy-2-nonenoic acid lactone)

Lactones, which are cyclic esters, are significant compounds in flavor and fragrance chemistry and can be formed from hydroxy-substituted fatty acids. The formation of a lactone from a derivative of this compound requires the introduction of a hydroxyl group at a suitable position (typically C4 or C5) to facilitate intramolecular cyclization.

A prominent example of a related nonenoic acid lactone is 2,3-dimethyl-4-hydroxy-2-nonenoic acid lactone, also known as dihydrobovolide. oup.comontosight.ai The synthesis of such lactones generally proceeds from a corresponding unsaturated hydroxy acid precursor.

A representative synthesis for a similar structure, 2-nonen-4-olide, starts from (E)-3-nonenoic acid. researchgate.net This acid undergoes oxidation, for example with performic acid, which leads to dihydroxylation of the double bond. This process is followed by a spontaneous or catalyzed lactonization to form an intermediate, 3-hydroxynonan-4-olide, in high yield (85%). Subsequent elimination of the hydroxyl group, often via a mesylate intermediate, yields the target α,β-unsaturated lactone, 2-nonen-4-olide, with an 88% yield. researchgate.net This multi-step process highlights a general pathway: hydroxylation followed by intramolecular esterification and subsequent dehydration.

Another route to lactones involves the ozonolysis of longer-chain unsaturated fatty acids, like oleic acid, to produce shorter-chain hydroxy acids, such as 9-hydroxynonanoic acid, which can then be cyclized to form lactone monomers for polymerization. researchgate.net

Table 2: Synthetic Route for 2-Nonen-4-olide

| Step | Reaction | Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | Heptanal, Malonic Acid | Not specified | researchgate.net |

| 2 | Oxidation & Lactonization | Performic Acid | 85% | researchgate.net |

Strategies for Large-Scale Production and Yield Optimization in Organic Synthesis

Transitioning the synthesis of this compound and its derivatives from laboratory scale to large-scale industrial production requires robust and optimized strategies to maximize yield, purity, and cost-effectiveness.

For chemical synthesis, optimization focuses on reaction conditions and purification methods. A large-scale synthesis of nonanoic acid from the oxidative cleavage of oleic acid provides a relevant example. rsc.org In this process, oleic acid was reacted with hydrogen peroxide using a tungsten trioxide (WO₃) catalyst. The reaction was scaled up to 8 mmol, and after 12 hours at 130°C, the product was isolated. Purification involved evaporation, extraction with sodium carbonate solution, acidification, and further extraction, ultimately yielding nonanoic acid as a clear liquid with a 65% yield. rsc.org This demonstrates the importance of developing multi-step purification protocols to isolate the final product from catalysts and byproducts in large batches.

In the context of complex derivatives, such as peptidomimetics containing an aminononenoic acid moiety, large-scale production faces challenges like the high cost of starting materials and difficult cyclization reactions. mcgill.ca Optimization studies for these processes often involve evaluating different catalysts, ligands, and reaction conditions to achieve high yield and diastereomeric purity. mcgill.ca

For certain derivatives, biotechnological production offers a sustainable alternative. Metabolic engineering of microorganisms like Escherichia coli and Pichia pastoris has been successfully employed to produce fatty acids. pnas.orgmdpi.com Strategies include:

Dynamic Pathway Regulation : Rewiring genetic circuits to balance metabolic flux between cell growth and product formation can significantly improve titers. For instance, implementing a metabolic switch in E. coli led to a 2.1-fold improvement in fatty acid production compared to an uncontrolled pathway. pnas.org

Optimized Fermentation : Fed-batch fermentation, where nutrients are supplied during cultivation, allows for high-cell-density cultures and sustained product synthesis. pnas.orgmdpi.com This method has been used to achieve secreted free fatty acid titers of over 1 g/L in engineered P. pastoris. mdpi.com

Genetic Modification : Overexpression of key enzymes, such as thioesterases, and deletion of competing pathways are common strategies to channel carbon flux towards the desired fatty acid. mdpi.commdpi.com

The choice between chemical synthesis and bioproduction depends on the specific derivative, required purity, and economic feasibility. Often, a combination of approaches, such as biocatalytic production of a precursor followed by chemical modification, may be the most efficient route for large-scale manufacturing.

Ecological Roles and Environmental Fate of Nonenoic Acids

Role in Inter-species Interactions

Nonenoic acids serve as signaling molecules and defense compounds, influencing the relationships between different organisms in an ecosystem.

Plant-Pathogen Interactions (e.g., inhibition of fungal growth)

While specific research on 4E-nonenoic acid is limited, extensive studies on its saturated counterpart, nonanoic acid, and other medium-chain fatty acids (MCFAs) provide strong evidence of their role in plant defense through antifungal activity. nih.gov Nonanoic acid is a potent antifungal agent that can inhibit both spore germination and the growth of mycelia in pathogenic fungi. chemicalbook.com It is naturally produced by some plants and microorganisms as a defense mechanism. nih.govresearchgate.net

Research has demonstrated that nonanoic acid is highly effective against significant plant pathogens. For instance, it was found to be very inhibitory to the spore germination and mycelial growth of the cacao pathogens Crinipellis perniciosa and Moniliophthora roreri. researchgate.net The primary mode of action for MCFAs is believed to be the disruption of the fungal cell membrane due to their amphipathic nature, which leads to cell leakage and death. nih.gov Other unsaturated fatty acids, such as linoleic and linolenic acid, have also been shown to reduce the mycelial growth of various plant pathogenic fungi. nih.gov Given that the geometry and position of double bonds influence the biological activity of fatty acids, it is plausible that this compound exhibits similar, if not distinct, antifungal properties. nih.gov

| Pathogen | Activity | Concentration for 75% Inhibition |

|---|---|---|

| Moniliophthora roreri | Spore Germination | 0.09 µM |

| Mycelial Growth | 0.62 µM | |

| Crinipellis perniciosa | Spore Germination | 0.92 µM |

| Mycelial Growth | 151 µM |

Algal Bloom Management and Control

Harmful algal blooms (HABs) present a significant threat to freshwater and marine ecosystems. researchgate.net Management strategies often involve physical, biological, or chemical controls to suppress or prevent the rapid accumulation of algae. whoi.eduepa.gov While common chemical treatments include compounds like copper sulfate (B86663) and hydrogen peroxide, there is growing interest in more environmentally benign solutions. whoi.edu

Some studies have begun to investigate fatty acids as potential algaecides. researchgate.netscilit.com For example, nonanoic acid has been identified as having antialgal effects on Microcystis aeruginosa, a common bloom-forming cyanobacterium. researchgate.netscilit.com The compound is listed as an algal metabolite, indicating its involvement in algal biochemical processes. nih.govatamanchemicals.comatamanchemicals.com However, direct research detailing the specific role or application of this compound in the management and control of algal blooms is not yet prominent. The exploration of plant-derived fatty acids for HAB control is an emerging field, and further investigation is needed to determine the efficacy of specific isomers like this compound. researchgate.netup.pt

Environmental Persistence and Degradation

The environmental impact of a chemical is heavily dependent on how long it persists and the pathways through which it breaks down.

Biodegradation in Soil and Water Ecosystems

Fatty acids are generally considered to be readily biodegradable in the environment. solubilityofthings.comusda.gov The primary degradation mechanism for fatty acids under aerobic conditions is microbial β-oxidation, where the carbon chain is progressively shortened. europa.eueuropa.eu This process ultimately breaks the compounds down into carbon dioxide and water. europa.eu

Data on the saturated analogue, nonanoic acid, shows it is not persistent in soil. europa.eu It biodegrades rapidly, with studies showing a 99% removal of total organic carbon in tests using non-acclimated activated sludge. nih.govatamanchemicals.com The half-life (DT50) for a mixture of similar fatty acids in soil was found to be approximately 2-3 days at 20°C. europa.eu In water, the half-life for C8-C10 fatty acid salts has been reported as less than 25 hours. europa.eu While specific kinetic data for this compound is scarce, the presence of a double bond could potentially make it even more susceptible to microbial attack compared to its saturated counterpart, suggesting it is unlikely to persist in soil and water ecosystems.

| Environment | Test System/Condition | Result |

|---|---|---|

| Water | Non-acclimated activated sludge | 99% total organic carbon removal |

| Water | Sewage inoculum (5 days) | BOD of 0.59 g/g |

| Soil | Aerobic conditions (20°C) | DT50 of ~2-3 days (for C14-C20 fatty acids) |

| Surface Water | - | Half-life < 25 hours (for C8-C10 fatty acids) |

Influence of Environmental Conditions on Biological Activity and Fate

Various environmental factors can influence the behavior and degradation of fatty acids like this compound. fao.org These factors include temperature, pH, the presence of microbial populations, and exposure to light. solubilityofthings.comfao.orgresearchgate.net

The degradation rate of fatty acids is affected by soil properties; for instance, persistence can increase in more acidic soils. solubilityofthings.com The population size and adaptation of microorganisms are also key factors in biodegradation. fao.org In aquatic systems, the pKa of the acid (around 4.95 for nonanoic acid) indicates that it will exist primarily in its anionic form in most natural waters (pH 5-9), which affects its adsorption to sediment and volatility. nih.gov

Furthermore, abiotic processes can play a role. Photochemical reactions on the surface of atmospheric aerosols can lead to the oxidation of fatty acids. acs.org Studies on nonanoic acid have shown that its photooxidation in the presence of photosensitizers can lead to the formation of nonenoic acid as a minor product. acs.org The degradation of unsaturated fatty acids in the atmosphere is also influenced by oxidants like ozone (O₃), which can significantly accelerate their breakdown. researchgate.netcopernicus.org

Considerations for Natural Occurrence in Environmental Monitoring and Assessment

Effective environmental monitoring requires an understanding of both anthropogenic and natural sources of chemicals. whoi.edu Nonenoic acids are not only used in industrial applications but also occur naturally. The methyl ester of 4-nonenoic acid has been identified as a natural product in hops (Humulus lupulus). nih.gov The closely related nonanoic acid is also found naturally as esters in the oil of pelargonium and has been detected in various other plants. nih.govwikipedia.org

This natural background must be considered when assessing environmental samples for contamination. researchgate.net For example, research on red beans established a baseline for endogenous nonanoic acid to distinguish it from residues of herbicides containing the compound. researchgate.net Given that this compound and its derivatives are present in plants and can be formed through atmospheric processes, their detection in environmental monitoring programs does not automatically indicate a synthetic origin. acs.orgnih.gov Therefore, establishing baseline concentrations in various environmental compartments is essential for accurate environmental impact assessments.

Future Research Directions and Emerging Areas in 4e Nonenoic Acid Studies

Elucidation of Comprehensive Biological Mechanisms

Further investigation is needed to fully understand the intricate biological roles of 4-nonenoic acid. It is known to be a metabolite of 4-hydroxy-2-nonenal (4-HNE), a major product of lipid peroxidation. mdpi.com The conversion of 4-HNE to 4-hydroxy-2-nonenoic acid (4-HNA) is catalyzed by aldehyde dehydrogenases. mdpi.comphysiology.org While 4-HNE is recognized as a marker of oxidative stress and a signaling molecule, the specific downstream effects and signaling pathways initiated by 4-nonenoic acid itself remain less clear. mdpi.com Future studies should focus on identifying its direct molecular targets and how it modulates cellular processes. Research indicates that 4-HNA can uncouple proton conductance in mitochondria, suggesting a role in cellular energy metabolism. physiology.org

Advanced Structure-Activity Relationship (SAR) Studies of Derivatives

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 4-nonenoic acid derivatives. Previous research on other fatty acid derivatives, such as those of ipomoeassin F, has demonstrated that modifications to the fatty acid chain can significantly impact biological activity. mdpi.com For instance, the introduction of an amide functional group in an ipomoeassin F analogue resulted in a more potent compound. mdpi.com Similarly, studies on cinnamic acid esters have shown that both the substitution pattern on the phenyl ring and the alkyl group in the alcohol moiety influence their antifungal activity. plos.org

For 4-nonenoic acid derivatives, future SAR studies should explore a wide range of modifications, including:

Alterations in chain length.

Introduction of various functional groups at different positions.

Synthesis of stereoisomers to determine the optimal configuration for biological activity.

Exploration of Novel Biological Applications

The known biological activities of 4-nonenoic acid and its parent compounds suggest a range of potential therapeutic applications that warrant further exploration. Nonanoic acid itself has demonstrated antifungal properties, inhibiting spore germination and mycelial growth. chemicalbook.com It is also used in conjunction with herbicides for rapid weed control. chemicalbook.com Furthermore, derivatives of methyl-branched n-nonanoic acid have shown antimicrobial activity against various pathogens. researchgate.net

Emerging research points to other potential uses. For example, nonanoic acid has been shown to promote neuronal differentiation in cell lines, suggesting a possible role in neurodevelopmental applications. chemicalbook.com Given that 4-hydroxy-trans-2-nonenoic acid acts as a receptor ligand in the brain, this area is particularly promising. mdpi.com

Development of Enhanced Analytical Techniques for Trace Analysis

The accurate and sensitive detection of 4-nonenoic acid and its metabolites in biological samples is critical for understanding its physiological and pathological roles. Current methods for trace element and organic compound analysis often involve sample preparation steps like wet digestion with strong acids, followed by analysis using techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). honeywell.comsigmaaldrich.commdpi.comeurofins.com

Future research should focus on developing more streamlined and sensitive analytical methods. This could include:

The use of hyphenated techniques like HPLC-ICP-MS for high-throughput speciation analysis. honeywell.com

The development of novel sample introduction systems and the application of machine learning for improved data analysis. numberanalytics.com

The synthesis of isotopically labeled internal standards to improve the accuracy of quantification by isotope dilution methods. eurofins.com

These advancements will be crucial for detecting low concentrations of 4-nonenoic acid and its derivatives, enabling more precise studies of its biological functions.

Investigation of Sustainable Synthetic Routes

Developing environmentally friendly and efficient methods for synthesizing 4-nonenoic acid and its derivatives is essential for their large-scale production and application. Current synthetic approaches for similar fatty acids can involve multiple steps and the use of hazardous reagents. mdpi.com

Future research in this area should focus on "green chemistry" principles. Promising strategies include:

Biocatalysis: Utilizing whole-cell biocatalysts, such as Candida tropicalis, for the biotransformation of precursors like nonanoic acid into desired products. acs.orgacs.org This approach can offer high yields and selectivity under mild reaction conditions. acs.orgacs.org

Renewable Feedstocks: Exploring the use of bio-based starting materials. For instance, isosorbide (B1672297) dinonanoate, a sustainable plasticizer, has been synthesized from isosorbide and nonanoic acid. researchgate.net Similarly, biokerosene can be produced from the ozone cracking of lipids, which yields nonanoic acid. biofueljournal.com

Efficient Catalysis: Investigating novel catalytic systems, such as heterogeneous vanadium catalysts, for the sustainable synthesis of carboxylic acids from olefins. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.